molecular formula C14H16N4O B15118845 4-[(2,5,6-Trimethylpyrimidin-4-yl)amino]benzamide

4-[(2,5,6-Trimethylpyrimidin-4-yl)amino]benzamide

Cat. No.: B15118845
M. Wt: 256.30 g/mol
InChI Key: QNDAPDAEUHFJIU-UHFFFAOYSA-N
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Description

4-[(2,5,6-Trimethylpyrimidin-4-yl)amino]benzamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5,6-Trimethylpyrimidin-4-yl)amino]benzamide typically involves the reaction of 2,5,6-trimethylpyrimidine-4-amine with benzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(2,5,6-Trimethylpyrimidin-4-yl)amino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(2,5,6-Trimethylpyrimidin-4-yl)amino]benzamide involves its interaction with specific molecular targets in the body. It has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from carrying out their normal functions. This inhibition can lead to various biological effects, such as the suppression of viral replication or the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,5,6-Trimethylpyrimidin-4-yl)amino]benzamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct biological activities compared to other pyrimidine derivatives. Its trimethyl substitution enhances its stability and bioavailability, making it a promising candidate for further research and development .

Properties

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

4-[(2,5,6-trimethylpyrimidin-4-yl)amino]benzamide

InChI

InChI=1S/C14H16N4O/c1-8-9(2)16-10(3)17-14(8)18-12-6-4-11(5-7-12)13(15)19/h4-7H,1-3H3,(H2,15,19)(H,16,17,18)

InChI Key

QNDAPDAEUHFJIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1NC2=CC=C(C=C2)C(=O)N)C)C

Origin of Product

United States

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